Isoquercetin

Catalog No.
S527223
CAS No.
482-35-9
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquercetin

CAS Number

482-35-9

Product Name

Isoquercetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Solubility

READILY SOL IN WATER
Insol in alc. Sol in glycerol and in propylene glycol, but prolonged heating (several days) may be necessary for complete soln (about 5%)
Almost completely sol in twice its weight of water.
INSOL IN MOST ORGANIC SOLVENTS
Completely soluble in hot and cold water; yielding a viscous solution of mucilage; insoluble in alcohol.

Synonyms

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one, 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy, flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside, isoquercetin, isoquercitin, isoquercitrin, isoquercitroside, isotrifoliin, quercetin 3-(beta-D-glucofuranoside), quercetin 3-O-beta-D-glucofuranoside, quercetin-3-glucoside, quercetin-3-O-beta-glucoside, quercetin-3-O-glucoside, trifoliin, trifoliin A

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Isoquercetin is a flavonoid glycoside, specifically a monoglycosylated derivative of quercetin, with the molecular formula C21H20O12C_{21}H_{20}O_{12} and a molar mass of approximately 464.38 g/mol . It is commonly referred to as quercetin-3-O-β-D-glucoside and is characterized by the presence of a glucose moiety attached at the C3 position of the quercetin backbone . This structural modification enhances its solubility and bioavailability compared to its aglycone counterpart, quercetin, allowing for more efficient absorption in the gastrointestinal tract .

  • Antioxidant activity: Isoquercetin's structure allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory activity: It may modulate the activity of enzymes involved in the inflammatory response [].
  • Improved blood flow: Isoquercetin might influence the activity of endothelial cells, which line blood vessels, potentially impacting blood flow [].

Antioxidant Properties:

Isoquercitrin exhibits strong antioxidant activity, meaning it can neutralize harmful free radicals in the body. These free radicals can damage cells and contribute to various chronic diseases. Studies have shown that isoquercitrin effectively scavenges free radicals, potentially protecting against oxidative stress-related conditions like cardiovascular disease and neurodegenerative disorders [].

Anti-inflammatory Effects:

Inflammation plays a key role in various diseases. Isoquercitrin demonstrates anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines and inhibiting pathways like NF-κB, which are crucial for inflammation initiation and progression. Research suggests that isoquercitrin may be beneficial in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [, ].

Potential Anti-Cancer Effects:

Several studies have investigated the potential anti-cancer effects of isoquercitrin. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer types in cell culture and animal models. However, further research is needed to determine its effectiveness in humans [, ].

Other Potential Applications:

Isoquercitrin is also being explored for its potential benefits in various other areas, including:

  • Neuroprotection: Studies suggest that isoquercitrin may protect brain cells from damage and improve cognitive function, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].
  • Diabetes management: Isoquercitrin may help regulate blood sugar levels and improve insulin sensitivity, potentially offering benefits for individuals with diabetes [].
  • Antiviral activity: Isoquercitrin has shown promise in inhibiting the replication of various viruses, including influenza and dengue virus, in cell culture studies. However, further research is needed to understand its antiviral potential in humans.
Typical of flavonoids. These include:

  • Hydrolysis: Isoquercetin can be hydrolyzed into quercetin and glucose, particularly in the intestinal mucosa, where it accumulates and converts into its aglycone form .
  • Oxidation: Isoquercetin exhibits antioxidant properties, allowing it to scavenge free radicals and chelate metal ions, thus preventing oxidative damage .
  • Conjugation: It can form conjugates with other metabolites in the liver, which may influence its biological activity and pharmacokinetics .

Isoquercetin exhibits several biological activities:

  • Antioxidant Activity: It effectively scavenges reactive oxygen species and inhibits lipid peroxidation, contributing to its protective effects against oxidative stress .
  • Anti-inflammatory Properties: Isoquercetin has been shown to reduce inflammation markers and may help mitigate conditions like arthritis and cardiovascular diseases .
  • Antiviral Potential: Recent studies suggest that isoquercetin may have therapeutic potential against viral infections, including SARS-CoV-2, by modulating immune responses and inhibiting viral replication .

Isoquercetin can be synthesized through several methods:

  • Extraction from Natural Sources: It is commonly extracted from plants such as onions, apples, and various herbs where it naturally occurs as a glycoside .
  • Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions involving quercetin and glucose. This often requires specific catalysts or enzymes to facilitate the attachment of the glucose moiety at the C3 position of quercetin .

Isoquercetin interacts with various biological systems:

  • Drug Interactions: Isoquercetin may influence the pharmacokinetics of certain drugs by affecting their metabolism through enzyme modulation. Studies indicate that it can inhibit enzymes involved in drug metabolism, potentially altering drug efficacy .
  • Synergistic Effects: When combined with other antioxidants or anti-inflammatory agents, isoquercetin may enhance their effects, leading to improved therapeutic outcomes in various diseases .

Isoquercetin shares similarities with several other flavonoids. Here are some key comparisons:

CompoundStructureBioavailabilityUnique Features
QuercetinAglycone formModerateHigher antioxidant activity than isoquercetin
RutinQuercetin-3-O-rutinosideLowLess bioavailable; contains rhamnose
IsoquercitrinQuercetin-3-O-fucosideModerateDifferent sugar moiety (fucose instead of glucose)
HyperosideQuercetin-3-O-glucosideModerateSimilar structure but different sugar attachment

Isoquercetin's unique structural modification (the presence of a glucose moiety) enhances its solubility and absorption compared to quercetin and other derivatives. This makes it particularly effective in therapeutic applications where rapid bioavailability is crucial .

Physical Description

Solid

Color/Form

Spheroidal tears up to 32 mm in diameter; also flakes and powder
COLORLESS OR HAS A YELLOWISH-BROWNISH HUE
WHEN GROUND, IT IS WHITE POWDER
Thin flakes, powder, granules, or angular fragments; color white to yellowish white; mucilaginous consistency

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 g/mol

Monoisotopic Mass

464.09547607 g/mol

Heavy Atom Count

33

Density

1.35-1.49 (samples dried @ 100 °C are heavier)

Odor

SOLN OF GOOD GRADES ARE PRACTICALLY ODORLESS
Almost odorless

Melting Point

238 - 242 °C

UNII

6HN2PC637T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

Excipients
EFFICACY OF /ANTITUSSIVE AGENTS/ PERIPHERALLY ACTING GROUP HAS NOT BEEN DEFINITELY ESTABLISHED. THIS CATEGORY INCL DEMULCENTS (EG, GLYCERIN, HONEY, ACACIA, LICORICE)...
MEDICATION (VET): TREATMENT OF MILD DIARRHEA
Mainly in the manufacture of emulsions and in making pills and troches (as an excipient); as a demulcent, for inflammations of the throat or stomach and as a masking agent for acrid tasting substances such as capsicum ...; also as a film forming agent in peel off facial masks.

Mechanism of Action

WHEN APPLIED LOCALLY TO IRRITATED OR ABRADED TISSUES, DEMULCENTS TEND TO COAT SURFACE &, BY MECHANICAL MEANS, PROTECT UNDERLYING CELLS FROM STIMULI THAT RESULT FROM CONTACT WITH AIR OR IRRITANTS IN ENVIRONMENT. /DEMULCENTS/
DEMULCENTS /EG ACACIA/ ACT BY COATING IRRITATED PHARYNGEAL MUCOSA & THEY MAY HAVE BRIEF ANTITUSSIVE EFFECT ON COUGH SECONDARY TO SUCH IRRITATION. /DEMULCENTS/

Pictograms

Irritant

Irritant

Other CAS

482-35-9
9000-01-5

Wikipedia

Isoquercetin
BIM-1

Use Classification

Cosmetics -> Antioxidant

Dates

Modify: 2023-08-15

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